Methyl7-chloro-3-methylquinoline-8-carboxylatehydrochloride
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Overview
Description
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is a chemical compound with the molecular formula C12H11ClN2O2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride typically involves the reaction of 7-chloro-3-methylquinoline-8-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the ester derivative. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as amines, alcohols, and ethers.
Scientific Research Applications
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-chloroquinoline: A simpler derivative with similar chemical properties.
3-methylquinoline: Another derivative with a methyl group at the 3-position.
8-hydroxyquinoline: A compound with a hydroxyl group at the 8-position, known for its biological activities.
Uniqueness
Methyl 7-chloro-3-methylquinoline-8-carboxylate hydrochloride is unique due to the presence of both a chlorine atom and a carboxylate ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11Cl2NO2 |
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Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 7-chloro-3-methylquinoline-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H10ClNO2.ClH/c1-7-5-8-3-4-9(13)10(12(15)16-2)11(8)14-6-7;/h3-6H,1-2H3;1H |
InChI Key |
QZKMLTCEJBKIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1.Cl |
Origin of Product |
United States |
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